molecular formula C13H18N2O3 B5246920 N-(2-ethoxyphenyl)-N'-propan-2-yloxamide

N-(2-ethoxyphenyl)-N'-propan-2-yloxamide

Cat. No.: B5246920
M. Wt: 250.29 g/mol
InChI Key: HZYNYJRHKCZTBO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N’-propan-2-yloxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-propan-2-yloxamide typically involves the reaction of diethyl oxalate with o-ethylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-(2-ethoxyphenyl)-N’-propan-2-yloxamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-propan-2-yloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in an organic solvent.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced products, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)-N’-propan-2-yloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-N’-propan-2-yloxamide is unique due to its specific structural features, such as the presence of both ethoxy and propan-2-yloxamide groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-18-11-8-6-5-7-10(11)15-13(17)12(16)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYNYJRHKCZTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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